
Fosfructose-1-13C (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfructose-1-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracing and quantification of metabolic pathways. The compound is often used as a stable isotope-labeled tracer in various biochemical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fosfructose-1-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. The chemical synthesis typically involves the use of carbon-13 labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of Fosfructose-1-13C (sodium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as chromatography and crystallization. The production is carried out under strict quality control measures to ensure the consistency and reliability of the product .
Análisis De Reacciones Químicas
Types of Reactions
Fosfructose-1-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Fosfructose-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and assurance processes
Mecanismo De Acción
The mechanism of action of Fosfructose-1-13C (sodium) involves its incorporation into metabolic pathways as a labeled tracer. The carbon-13 isotope allows for the tracking and quantification of metabolic processes, providing valuable insights into the biochemical pathways and mechanisms involved. The molecular targets and pathways include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Fosfructose-1-13C (sodium) include other isotope-labeled sugars and metabolites, such as:
- Glucose-1-13C (sodium)
- Fructose-1-13C (sodium)
- Mannose-1-13C (sodium)
Uniqueness
What sets Fosfructose-1-13C (sodium) apart from these similar compounds is its specific labeling at the fosfructose molecule, which makes it particularly useful for studying specific metabolic pathways involving fosfructose. This unique labeling allows for more precise and targeted studies compared to other labeled sugars .
Propiedades
Fórmula molecular |
C6H10Na4O12P2 |
|---|---|
Peso molecular |
429.04 g/mol |
Nombre IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(613C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i2+1;;;; |
Clave InChI |
MVVGIYXOFMNDCF-SXYVTHCJSA-J |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)[13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
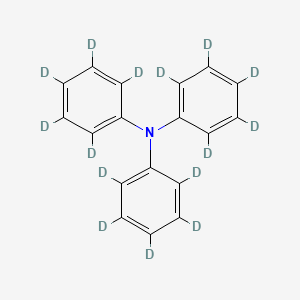
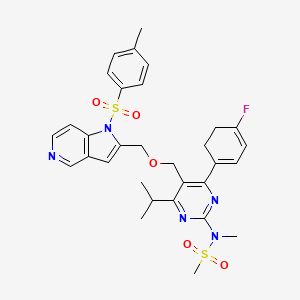
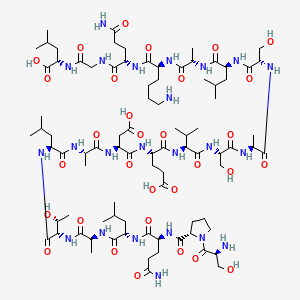
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
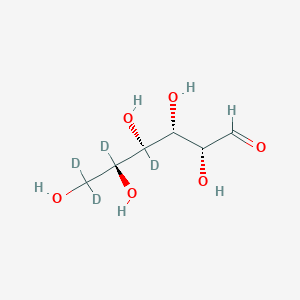
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

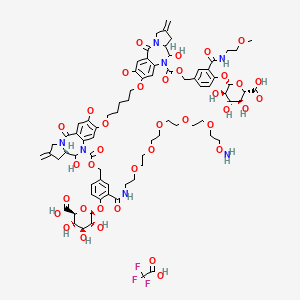

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

